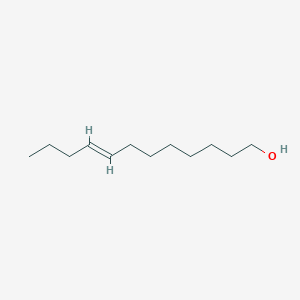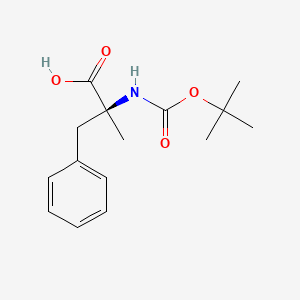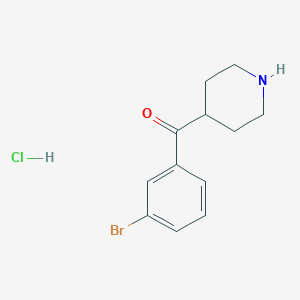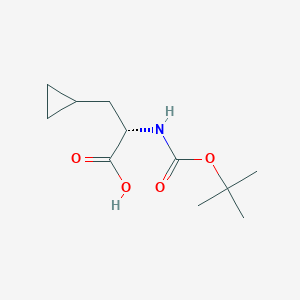
4,4'-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block indicates a growing interest in developing sustainable polymers. Enzymatic polymerization techniques, utilizing Candida antarctica Lipase B, have been employed to polymerize this furan derivative with various diacid ethyl esters, resulting in novel biobased furan polyesters (Jiang et al., 2014).
Molecular Structure Analysis
In the realm of molecular structure analysis, the formation of ionic complexes demonstrates the ability to engineer supramolecular structures. For instance, the formation of bifurcated hydrogen bonds between 4,4′-bipyridine and chloranilic acid results in novel supramolecular synthons (Zaman et al., 1999).
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds showcase a variety of reactions. For example, the synthesis of 2,5-bis{(diethyl-3′-indolyl)methyl}furan and its N,N′-dimetallated complexes (lithium, sodium, and potassium) highlight the compound's ability to engage in complex reactions (Wang et al., 2005).
Physical Properties Analysis
The physical properties of these compounds, particularly biobased furan polyesters, have been characterized in detail, showing the impact of methylene units in the dicarboxylic segments on the polyesters' physical properties. This indicates how structural variations can influence the materials' attributes (Jiang et al., 2014).
Chemical Properties Analysis
Chemical properties, such as the potential for cross-linking and the formation of coordination polymers, are crucial. The synthesis of renewable 2,5-furandicarboxylic acid-based cross-linked poly(ester amide)s illustrates the innovative approach to creating fully renewable cross-linked materials (Wilsens et al., 2015).
Aplicaciones Científicas De Investigación
Conversion of Plant Biomass to Furan Derivatives
Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, are pivotal in transforming plant biomass into valuable chemicals. These chemicals serve as alternatives to non-renewable hydrocarbon sources, finding applications in producing monomers, polymers, engine fuels, and various pharmaceuticals. HMF and its derivatives, including 2,5-furandicarboxylic acid and others, are highlighted for their potential to significantly contribute to sustainable chemistry, showcasing a shift towards bio-based feedstock for the chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).
Furan Derivatives in Synthesis and Material Science
The synthesis and application of furan derivatives extend to creating materials and chemicals with specialized functions. For example, xylan derivatives, modified from natural polysaccharides, demonstrate potential in forming biopolymer ethers and esters with specific functionalities. These derivatives are promising for developing new materials, including those suitable for drug delivery applications, suggesting a broad application potential in material science and pharmaceuticals (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Antioxidant Capacity and Chemical Activity
Investigations into the antioxidant capacities of various compounds, including furan derivatives, reveal their potential in mitigating oxidative stress. Understanding the reaction pathways of antioxidants with radicals like ABTS•+ provides insights into their behavior in biological systems. Such knowledge is crucial for developing new antioxidants with improved efficacy and specificity (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Implications for Novel CNS Acting Drugs
The exploration of functional chemical groups in heterocycles, including furans, suggests their potential in synthesizing novel central nervous system (CNS) acting drugs. These findings underscore the importance of furan derivatives in medicinal chemistry, offering a pathway to develop treatments for various CNS disorders with improved safety profiles (Saganuwan, 2017).
Safety And Hazards
Propiedades
Número CAS |
261778-65-8 |
|---|---|
Nombre del producto |
4,4'-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride |
Fórmula molecular |
C₂₂H₂₄Cl₂N₂O₃ |
Peso molecular |
435.34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[4-(Methylsulfanyl)phenyl]-2-pyridinamine](/img/structure/B1145926.png)

![6-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145929.png)
![S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1145931.png)